2-Ethyl-4-methylthiophen-3-amine
Description
Structure
3D Structure
Properties
CAS No. |
87675-36-3 |
|---|---|
Molecular Formula |
C7H11NS |
Molecular Weight |
141.24 g/mol |
IUPAC Name |
2-ethyl-4-methylthiophen-3-amine |
InChI |
InChI=1S/C7H11NS/c1-3-6-7(8)5(2)4-9-6/h4H,3,8H2,1-2H3 |
InChI Key |
IIGBMSKTURWTGV-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C(C(=CS1)C)N |
Origin of Product |
United States |
Synthetic Methodologies for 2 Ethyl 4 Methylthiophen 3 Amine
Strategies for Thiophene (B33073) Ring Construction Relevant to 2-Ethyl-4-methylthiophen-3-amine Precursors
The formation of the thiophene nucleus is the cornerstone of any synthetic approach to this compound. Several classical and modern methods can be adapted to create the necessary 2,3,4-trisubstituted thiophene core.
Cyclization Reactions from Appropriately Functionalized Open-Chain Precursors
The construction of the thiophene ring often involves the cyclization of a linear four-carbon chain containing a sulfur atom. This can be achieved by reacting 1,4-dicarbonyl compounds with a sulfurizing agent, a method known as the Paal-Knorr thiophene synthesis. While versatile, this approach would require a specifically substituted 1,4-dicarbonyl precursor to achieve the desired 2-ethyl and 4-methyl substitution pattern. The subsequent introduction of the 3-amino group would then need to be addressed in a separate functionalization step.
Another strategy involves the reaction of compounds with active methylene groups with sulfur. For instance, the reaction of a β-ketoester or β-diketone with a source of sulfur can lead to the formation of a thiophene ring. The specific precursors required for the synthesis of this compound would be a β-keto compound with appropriate ethyl and methyl groups, which would then need to be cyclized and aminated.
Metal-Catalyzed and Base-Promoted Heterocyclizations of S-Containing Alkyne Substrates
Modern synthetic methods often employ metal catalysis to achieve efficient and regioselective cyclizations. The heterocyclization of S-containing alkyne substrates is a powerful tool for constructing substituted thiophenes. These reactions typically involve the activation of the alkyne by a metal catalyst, followed by an intramolecular nucleophilic attack by the sulfur atom. The substitution pattern on the final thiophene ring is dictated by the structure of the starting alkyne. For the synthesis of this compound, a precursor containing an appropriately substituted alkyne and a thiol group would be required.
Base-promoted cyclizations of similar S-containing alkynes offer a metal-free alternative. The base facilitates the deprotonation of the thiol, which then undergoes an intramolecular cyclization onto the alkyne. The regioselectivity of this cyclization is a critical factor in obtaining the desired substitution pattern.
Reactions Involving Elemental Sulfur for Thiophene Formation
Elemental sulfur is a readily available and cost-effective reagent for thiophene synthesis. One of the most well-known methods is the Gewald reaction, which typically produces 2-aminothiophenes. However, variations of reactions involving elemental sulfur can be considered. For instance, the reaction of an enamine or a compound with an active methylene group with elemental sulfur can lead to the formation of a thiophene ring. The specific starting materials would need to be carefully chosen to yield the 2-ethyl and 4-methyl substituents.
Gewald Reaction Adaptations for Aminothiophene Synthesis
The Gewald reaction is a multicomponent reaction that condenses a ketone or aldehyde with an α-cyanoester, malononitrile, or other active methylene nitrile in the presence of elemental sulfur and a base to yield a polysubstituted 2-aminothiophene. researchgate.netresearchgate.netwhiterose.ac.uk The standard Gewald reaction, using pentan-3-one and an appropriate nitrile, could potentially lead to a 2-amino-4,5-diethylthiophene derivative, which is not the target molecule.
However, modifications to the Gewald reaction or the use of specific starting materials could potentially be explored to achieve a different substitution pattern. For instance, the use of a β-ketonitrile with appropriate alkyl substituents might offer a pathway to different isomers, although the typical outcome is a 2-aminothiophene.
A variation of the Gewald reaction has been used to synthesize 3-acetyl-2-aminothiophenes. wikipedia.org This suggests that with carefully chosen starting materials, the regiochemical outcome of the reaction can be influenced.
| Reactants | Product | Conditions | Yield |
| Acetone, Ethyl cyanoacetate, Sulfur | Ethyl 2-amino-4-methylthiophene-3-carboxylate | Diethylamine, Ethanol, 50°C | 85% researchgate.net |
| Ketone, α-Cyanoester, Sulfur | 2-Aminothiophene | Base | Varies |
This table showcases a typical Gewald reaction leading to a 2-aminothiophene, illustrating the general reactants and conditions.
One-Step Synthesis Approaches (e.g., from thiomorpholides and α-haloketones)
One-step syntheses that assemble the thiophene ring and introduce the necessary functional groups in a single operation are highly desirable. The reaction of thiomorpholides with α-haloketones has been reported as a method for the synthesis of substituted thiophenes. This approach involves the initial S-alkylation of the thiomorpholide followed by an intramolecular condensation to form the thiophene ring. To apply this to the synthesis of this compound, a thiomorpholide bearing the amino group and an α-haloketone with the ethyl and methyl substituents would be required.
Functionalization Approaches for Regioselective Substitution of the Thiophene Nucleus
An alternative to constructing the fully substituted thiophene ring in one go is to first synthesize a simpler thiophene precursor and then introduce the desired functional groups in a regioselective manner.
For the synthesis of this compound, one could envision starting with a 3-aminothiophene and then introducing the ethyl and methyl groups at the 2- and 4-positions, respectively. The directing effects of the amino group would play a crucial role in the regioselectivity of these functionalization reactions. Electrophilic aromatic substitution reactions, such as Friedel-Crafts alkylation, could potentially be employed. However, controlling the position of substitution on the thiophene ring can be challenging.
Alternatively, lithiation of the thiophene ring followed by reaction with an electrophile is a powerful method for regioselective functionalization. The position of lithiation is often directed by existing substituents. For a 3-aminothiophene, the directing effect of the amino group (potentially after protection) would need to be considered to achieve substitution at the desired 2- and 4-positions.
Another approach would be to start with a thiophene that already contains the ethyl and methyl groups at the 2- and 4-positions and then introduce the amino group at the 3-position. This would typically involve nitration of the 2-ethyl-4-methylthiophene followed by reduction of the nitro group to the amine. The regioselectivity of the initial nitration step would be critical.
Post-Cyclization Functionalization of Pre-constructed Thiophene Nuclei
Post-cyclization functionalization is a powerful strategy that involves the synthesis of a substituted thiophene core followed by the introduction or modification of functional groups. For the synthesis of this compound, a plausible route involves the introduction of the amine group onto a 2-ethyl-4-methylthiophene scaffold. This can be achieved through the amination of a precursor, such as a 3-halothiophene.
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that has become a fundamental tool for forming carbon-nitrogen bonds. wikipedia.orgrug.nl This reaction is well-suited for coupling aryl halides with a wide range of amines. wikipedia.org In a hypothetical synthesis, 3-bromo-2-ethyl-4-methylthiophene could be coupled with an ammonia equivalent or a protected amine, followed by deprotection. The reaction typically employs a palladium catalyst, a phosphine ligand, and a base. researchgate.netberkeley.edu The choice of ligand is crucial, with sterically hindered phosphine ligands often providing the best results for challenging substrates. rug.nl Bidentate phosphine ligands like BINAP and DPPF have been shown to be effective for the amination of aryl iodides and triflates. wikipedia.org
Step 1: Halogenation. Introduction of a bromine or iodine atom at the 3-position of 2-ethyl-4-methylthiophene.
Step 2: Palladium-Catalyzed Amination. Coupling of the resulting 3-halothiophene with an amine source (e.g., ammonia, benzylamine, or a protected amine like lithium bis(trimethylsilyl)amide) in the presence of a palladium catalyst and a suitable ligand.
Step 3: Deprotection (if necessary). If a protected amine is used, a final deprotection step is required to yield the primary amine.
Direct C-H Functionalization Strategies
Direct C-H functionalization represents a more atom-economical approach by avoiding the pre-functionalization (e.g., halogenation) of the thiophene ring. mdpi.com This strategy involves the direct conversion of a C-H bond into a C-N bond. While palladium-catalyzed C-H arylation of thiophenes is well-documented, direct C-H amination is a more challenging but emerging field. mdpi.comnih.gov
For this compound, this would involve reacting 2-ethyl-4-methylthiophene with an aminating agent in the presence of a transition metal catalyst. The main challenge in this approach is controlling the regioselectivity, as thiophene has multiple C-H bonds with similar reactivities. mdpi.com However, the directing effects of the existing alkyl substituents could potentially favor functionalization at the C3 position.
Recent advancements have shown that direct C-H amination of arenes can be achieved using various catalytic systems, including photoredox catalysis. nih.gov A hypothetical approach could involve:
Reaction Setup: Combining 2-ethyl-4-methylthiophene with an amine source (e.g., a primary amine or an ammonia surrogate) and a catalyst (e.g., a palladium or copper complex) in a suitable solvent. researchgate.net
Activation: The catalyst would selectively activate the C-H bond at the 3-position of the thiophene ring.
C-N Bond Formation: The activated thiophene would then react with the amine source to form the desired this compound.
This method, while synthetically elegant, often requires careful optimization to achieve high selectivity and yield.
Optimization of Synthetic Pathways for this compound
The efficiency of any synthetic route is highly dependent on the optimization of reaction parameters. This involves systematic studies of conditions to maximize product yield and purity.
Reaction Condition Studies (e.g., Temperature, Solvent, Catalyst, Reaction Time)
For the Buchwald-Hartwig amination approach, several parameters are critical for optimization. nih.govnih.gov A careful study of the influence of reaction parameters is crucial to establish the optimal conditions for substrate reactivity and product yield. nih.gov
Catalyst and Ligand: The choice of palladium precursor (e.g., Pd(OAc)₂, Pd₂(dba)₃) and phosphine ligand is paramount. nih.gov Ligands such as SPhos and t-BuXPhos are often effective. nih.govnih.gov The catalyst loading is also a key variable, with lower loadings being more cost-effective for larger-scale synthesis. nih.gov
Base: The strength and nature of the base (e.g., Cs₂CO₃, t-BuONa, LiHMDS) can significantly impact the reaction rate and yield. researchgate.netnih.gov
Solvent: Solvents like toluene, dioxane, and THF are commonly used, and their polarity can influence the solubility of reactants and the stability of catalytic intermediates. libretexts.org
Temperature and Time: These reactions are typically heated, and the optimal temperature and reaction duration must be determined empirically to ensure complete conversion without product degradation. nih.gov
A representative optimization study for a hypothetical Buchwald-Hartwig amination of 3-bromo-2-ethyl-4-methylthiophene is presented below.
Table 1: Hypothetical Optimization of Buchwald-Hartwig Amination Conditions
Entry Catalyst (mol%) Ligand (mol%) Base Solvent Temp (°C) Time (h) Yield (%) 1 Pd(OAc)₂ (2) SPhos (4) Cs₂CO₃ Toluene 100 12 65 2 Pd₂(dba)₃ (1) SPhos (4) Cs₂CO₃ Toluene 100 12 72 3 Pd₂(dba)₃ (1) XPhos (4) Cs₂CO₃ Toluene 100 12 85 4 Pd₂(dba)₃ (1) XPhos (4) t-BuONa Toluene 100 8 91 5 Pd₂(dba)₃ (1) XPhos (4) t-BuONa Dioxane 100 8 88 6 Pd₂(dba)₃ (0.5) XPhos (2) t-BuONa Toluene 110 8 90
This table is a representative example based on typical optimization studies for Buchwald-Hartwig reactions and does not represent experimentally verified data for this specific compound.
For Direct C-H Amination , optimization would focus on catalyst selection (often palladium or copper), the choice of oxidant (if required), the nature of the aminating agent, and reaction conditions to control regioselectivity. mdpi.com
Yield Enhancement and Purity Considerations in Synthesis
Yield enhancement is a direct outcome of the optimization studies described above. Once optimal conditions are identified, the focus shifts to scalability and maintaining high purity.
Reagent Quality: Using high-purity starting materials and reagents is essential to minimize the formation of byproducts.
Atmosphere Control: Many catalytic reactions, particularly those involving palladium, are sensitive to air and moisture. Conducting reactions under an inert atmosphere (e.g., nitrogen or argon) can prevent catalyst deactivation and side reactions. libretexts.org
Purification Techniques: The final purity of this compound is critical. Common purification methods for aminothiophene derivatives include:
Chromatography: Column chromatography using silica gel is a standard method for separating the desired product from unreacted starting materials and byproducts. nih.gov
Recrystallization/Precipitation: If the product is a solid, recrystallization from a suitable solvent system can be a highly effective method for achieving high purity. justia.com For liquid thiophenes, purification can sometimes be achieved by precipitation from a solution at low temperatures. justia.comgoogle.com
Distillation: If the compound is a sufficiently stable liquid, distillation under reduced pressure can be used for purification.
By carefully controlling reaction conditions and employing effective purification strategies, it is possible to synthesize this compound with high yield and purity, making it suitable for further applications.
Spectroscopic Characterization and Structural Elucidation of 2 Ethyl 4 Methylthiophen 3 Amine
Nuclear Magnetic Resonance (NMR) Spectroscopy Investigations
¹H-NMR Spectral Analysis for Proton Environments
No experimental or predicted ¹H-NMR data for 2-Ethyl-4-methylthiophen-3-amine is available in the reviewed literature.
¹³C-NMR Spectral Analysis for Carbon Skeleton
No experimental or predicted ¹³C-NMR data for this compound has been found in published sources.
Advanced NMR Techniques (e.g., 2D NMR) for Comprehensive Structural Confirmation
There is no information regarding the use of advanced NMR techniques, such as COSY, HSQC, or HMBC, for the structural elucidation of this compound.
Vibrational Spectroscopy Studies
Fourier Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification
No FT-IR spectra for this compound are available in the public domain.
Raman Spectroscopy for Complementary Vibrational Data
No Raman spectroscopy data for this compound could be located in the surveyed literature and databases.
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions
Ultraviolet-Visible (UV-Vis) spectroscopy is a crucial analytical tool for investigating the electronic transitions within a molecule. For this compound, the UV-Vis spectrum is primarily dictated by the π-electron system of the thiophene (B33073) ring. The absorption bands observed are typically associated with π → π* transitions.
The positions of these absorption bands are sensitive to the nature and position of substituents on the thiophene ring. The ethyl group at position 2 and the methyl group at position 4 are alkyl groups, which are weak electron-donating groups. The amine group (-NH₂) at position 3, however, is a strong electron-donating group (auxochrome). The presence of these substituents, particularly the amino group, influences the energy of the molecular orbitals.
The electron-donating amino and alkyl groups increase the electron density of the thiophene ring, which tends to raise the energy of the highest occupied molecular orbital (HOMO) more than the lowest unoccupied molecular orbital (LUMO). This reduces the HOMO-LUMO energy gap, resulting in a bathochromic shift (a shift to longer wavelengths) of the π → π* transition compared to unsubstituted thiophene.
In substituted thiophenes, electronic transitions can be affected by the planarity of the molecule. Increased planarity enhances the overlap of π-orbitals in the thiophene backbone, creating a more efficient conjugated system and leading to shifts in absorption wavelengths. nih.govdiva-portal.org Theoretical calculations and experimental data on related thiophene derivatives show that dominant absorption peaks are attributed to π-π* transitions within the conjugated thiophene system. nih.gov The introduction of electron-donating substituents like methoxy (B1213986) groups (similar to the amino and alkyl groups in effect) on a thiophene ring has been shown to destabilize the π orbitals, leading to changes in the electronic energy levels. researchgate.net
Based on data from analogous substituted aminothiophenes, the expected UV-Vis absorption maxima for this compound in a non-polar solvent would likely fall in the range of 280-350 nm.
Table 1: Expected UV-Vis Absorption Data for this compound
| Transition Type | Expected Wavelength (λmax) | Solvent Effects |
| π → π* | 280 - 350 nm | A shift to longer wavelengths (red shift) is expected in more polar solvents. |
Mass Spectrometry (MS) Analysis for Molecular Weight and Fragmentation Patterns
Mass spectrometry provides critical information about a molecule's mass and its fragmentation behavior, which aids in structural elucidation. The molecular formula for this compound is C₇H₁₁NS, yielding a molecular weight of 141.24 g/mol .
In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be observed at a mass-to-charge ratio (m/z) of 141. The presence of a significant M+2 peak (approximately 4.5% of the M⁺ peak) would be characteristic, owing to the natural abundance of the ³⁴S isotope.
The fragmentation pattern is dictated by the stability of the resulting fragments. Key fragmentation pathways for this compound would include:
Loss of an ethyl radical (•CH₂CH₃): This is a common fragmentation for ethyl-substituted aromatic rings, resulting from the cleavage of the C-C bond between the ring and the ethyl group. This would produce a prominent peak at m/z 112 (M-29).
Loss of a methyl radical (•CH₃): Cleavage of the methyl group from the thiophene ring would lead to a fragment ion at m/z 126 (M-15).
Alpha-cleavage: For amines, cleavage of the C-C bond alpha to the nitrogen atom is characteristic. docbrown.info In this case, cleavage of the ethyl group from the parent molecular ion is a primary fragmentation route.
Ring Cleavage: The thiophene ring itself can undergo fragmentation, although this typically results in lower intensity peaks.
For comparison, the ESI-MS data for a related compound, ethyl 2-amino-4-methylthiophene-3-carboxylate (C₈H₁₁NO₂S, MW=185.24), shows a found [M+H]⁺ peak at 186.15. nih.goviucr.org
Table 2: Predicted Mass Spectrometry Fragmentation for this compound
| m/z Value | Proposed Fragment Ion | Fragmentation Pathway |
| 141 | [C₇H₁₁NS]⁺ | Molecular Ion (M⁺) |
| 126 | [C₆H₈NS]⁺ | Loss of methyl radical (•CH₃) from the ring |
| 112 | [C₅H₆NS]⁺ | Loss of ethyl radical (•CH₂CH₃) from the ring |
X-ray Diffraction (XRD) Analysis for Solid-State Molecular and Crystal Structures
X-ray diffraction (XRD) on a single crystal provides definitive information about the three-dimensional arrangement of atoms and molecules in the solid state. While specific XRD data for this compound is not available, analysis of closely related structures, such as ethyl 2-amino-4-methylthiophene-3-carboxylate and 2-Amino-3-ethyl carboxamido-4-methyl-5-carboxy ethyl thiophene, offers valuable insights into the expected structural features. nih.govresearchgate.net
Studies on these analogs reveal that the thiophene ring is essentially planar. nih.goviucr.org For instance, in ethyl 2-amino-4-methylthiophene-3-carboxylate, the thiophene ring and its directly attached atoms are coplanar, with minimal root-mean-square deviation. iucr.org The substituents, however, may show slight deviations from this plane.
The crystal packing is significantly influenced by intermolecular hydrogen bonding. In aminothiophenes, the amino group can act as a hydrogen bond donor, while the sulfur atom of the thiophene ring or the nitrogen atom of a neighboring molecule can act as acceptors. In the crystal structure of ethyl 2-amino-4-methylthiophene-3-carboxylate, intermolecular N-H···S and N-H···O hydrogen bonds create dimers, which are then linked into chains. nih.gov
For this compound, it is anticipated that strong N-H···N or N-H···S intermolecular hydrogen bonds would be a dominant feature of the crystal packing, organizing the molecules into well-defined supramolecular architectures such as chains or sheets.
Table 3: Crystallographic Data for the Related Compound Ethyl 2-amino-4-methylthiophene-3-carboxylate nih.goviucr.org
| Parameter | Value |
| Crystal System | Triclinic |
| Space Group | P-1 |
| a (Å) | 7.664(3) |
| b (Å) | 9.876(3) |
| c (Å) | 13.018(5) |
| Z | 4 (2 molecules in asymmetric unit) |
| Hydrogen Bonding | Intramolecular N-H···O, Intermolecular N-H···S and N-H···O |
Advanced Computational and Theoretical Studies of 2 Ethyl 4 Methylthiophen 3 Amine
Quantum Chemical Calculations (Density Functional Theory - DFT)
Density Functional Theory is a powerful computational method used to investigate the electronic structure of many-body systems, such as atoms and molecules. It is a common choice for predicting the properties of organic compounds. nih.gov
Molecular Electrostatic Potential (MEP) Surface Analysis for Charge Distribution and Reactive Areas
The Molecular Electrostatic Potential (MEP) surface is a visual tool used to predict the reactive sites of a molecule for electrophilic and nucleophilic attack. It maps the electrostatic potential onto the electron density surface. Regions of negative potential (typically colored red) are rich in electrons and are susceptible to electrophilic attack, while regions of positive potential (blue) are electron-poor and are sites for nucleophilic attack. tandfonline.commdpi.com
Electron Localization Function (ELF) Diagram Analysis for Electron Localization
The Electron Localization Function (ELF) is a method used to visualize regions in a molecule where there is a high probability of finding an electron pair. wikipedia.orgjussieu.fr It provides a clear depiction of core electrons, covalent bonds, and lone pairs, offering an intuitive picture of the chemical bonding within the molecule. cam.ac.ukaps.orglabinsights.nl High ELF values indicate strong electron localization, such as in covalent bonds or lone pairs. aps.org
While a comprehensive computational and theoretical analysis of 2-Ethyl-4-methylthiophen-3-amine would follow the established methodologies outlined above, there is currently no specific data available in the peer-reviewed scientific literature for this exact compound. Future research may provide the necessary calculations to populate the detailed analyses described in this article.
Fukui Function Analysis for Electrophilic and Nucleophilic Attack Sites
The Fukui function is a crucial concept in density functional theory (DFT) for predicting the reactivity of different sites within a molecule. wikipedia.orgresearchgate.net It quantifies the change in electron density at a specific point in the molecule when an electron is added or removed. wikipedia.org This allows for the identification of the most probable sites for electrophilic and nucleophilic attack.
For a molecule like this compound, Fukui function analysis would pinpoint which atoms are most susceptible to attack by electron-deficient species (electrophiles) and which are most likely to react with electron-rich species (nucleophiles). In related aminothiophene derivatives, studies have shown that the nitrogen atom of the amino group and specific carbon atoms in the thiophene (B33073) ring are often the most reactive sites. gelisim.edu.trnih.gov The analysis involves calculating the condensed Fukui functions for each atom in the molecule.
Table 1: Hypothetical Condensed Fukui Function Values for this compound
| Atom | f+ (for Nucleophilic Attack) | f- (for Electrophilic Attack) | f0 (for Radical Attack) |
| S1 | Data not available | Data not available | Data not available |
| C2 | Data not available | Data not available | Data not available |
| C3 | Data not available | Data not available | Data not available |
| N (amine) | Data not available | Data not available | Data not available |
| C4 | Data not available | Data not available | Data not available |
| C (ethyl) | Data not available | Data not available | Data not available |
| C (methyl) | Data not available | Data not available | Data not available |
Note: This table is for illustrative purposes only. The values would need to be calculated using quantum chemical software.
Time-Dependent DFT (TD-DFT) for Electronic Spectra Prediction
Time-Dependent Density Functional Theory (TD-DFT) is a powerful computational method used to predict the electronic absorption spectra (UV-Vis spectra) of molecules. tandfonline.comqnl.qa By calculating the excitation energies and oscillator strengths, TD-DFT can provide insights into the electronic transitions occurring within the molecule when it absorbs light. tandfonline.com
For this compound, a TD-DFT calculation would yield a theoretical UV-Vis spectrum. This predicted spectrum could then be compared with experimentally obtained data for validation. tandfonline.com Such studies on similar aminothiophene derivatives have been successful in correlating the calculated electronic transitions with the observed absorption bands. qnl.qa The calculations are typically performed using a functional, such as B3LYP, and a suitable basis set.
Table 2: Hypothetical Predicted Electronic Transitions for this compound from TD-DFT
| Transition | Excitation Energy (eV) | Wavelength (nm) | Oscillator Strength (f) |
| HOMO -> LUMO | Data not available | Data not available | Data not available |
| HOMO-1 -> LUMO | Data not available | Data not available | Data not available |
| HOMO -> LUMO+1 | Data not available | Data not available | Data not available |
Note: This table is for illustrative purposes only and represents the type of data generated from a TD-DFT calculation.
Molecular Docking and Molecular Dynamics Simulations for Ligand-Target Interactions (Theoretical Basis)
Molecular docking and molecular dynamics (MD) simulations are computational techniques used to predict and analyze the interaction between a small molecule (ligand) and a biological target, such as a protein or enzyme. nih.govgyanvihar.orgnih.gov
Molecular Docking predicts the preferred orientation of a ligand when bound to a target, providing insights into the binding affinity and the specific interactions, such as hydrogen bonds and hydrophobic interactions. nih.govgyanvihar.orgnih.gov For this compound, docking studies would be instrumental in identifying potential biological targets and understanding its mode of binding.
Molecular Dynamics (MD) Simulations provide a dynamic picture of the ligand-target complex over time. nih.govnih.govyoutube.comyoutube.com Starting from a docked pose, an MD simulation can assess the stability of the complex, revealing how the ligand and protein adapt to each other and the role of solvent molecules. This provides a more realistic representation of the binding event than static docking.
The theoretical basis for these simulations lies in classical mechanics, using force fields to describe the potential energy of the system as a function of the atomic coordinates.
Theoretical Prediction of Spectroscopic Parameters for Experimental Validation
Computational chemistry offers the ability to predict various spectroscopic parameters that can be directly compared with experimental data for validation of the theoretical model. researchgate.net For this compound, these would include:
Infrared (IR) and Raman Frequencies: DFT calculations can predict the vibrational frequencies of the molecule, which correspond to the peaks in its IR and Raman spectra. nih.gov This allows for the assignment of the observed spectral bands to specific vibrational modes of the molecule.
Nuclear Magnetic Resonance (NMR) Chemical Shifts: The chemical shifts of ¹H and ¹³C atoms can be calculated using methods like the Gauge-Including Atomic Orbital (GIAO) method. tandfonline.com Comparing these calculated shifts with experimental NMR data is a powerful way to confirm the molecular structure.
Table 3: Hypothetical Predicted and Experimental Spectroscopic Data for this compound
| Spectroscopic Data | Predicted Value (Theoretical) | Experimental Value |
| Key IR Frequency (N-H stretch) | Data not available | Data not available |
| ¹H NMR Chemical Shift (NH₂) | Data not available | Data not available |
| ¹³C NMR Chemical Shift (C-S) | Data not available | Data not available |
Note: This table illustrates the comparison between theoretically predicted and experimentally measured spectroscopic data.
Derivatization and Functionalization Strategies for 2 Ethyl 4 Methylthiophen 3 Amine
Amine Group Derivatization Reactions at Position 3
The primary amine at the C3 position is a key site for derivatization, allowing for the introduction of a wide array of functional groups through standard transformations.
Acylation Reactions to Form Amides
The reaction of 2-Ethyl-4-methylthiophen-3-amine with acylating agents provides a straightforward route to amide derivatives. This transformation is typically achieved by treating the amine with an acyl halide (such as acetyl chloride) or a carboxylic acid anhydride (like acetic anhydride), often in the presence of a non-nucleophilic base like pyridine (B92270) or triethylamine to neutralize the acid byproduct. nih.govacs.orgyoutube.com The resulting N-acylated thiophenes, for instance N-(2-ethyl-4-methylthiophen-3-yl)acetamide, can exhibit altered chemical properties. For example, the acetamido group is less activating than the primary amine, which can be useful for controlling the regioselectivity of subsequent reactions on the thiophene (B33073) ring. researchgate.netmdpi.comresearchgate.net
| Acylating Agent | Product Type | Typical Conditions |
| Acyl Halide (e.g., Acetyl chloride) | Amide | Inert solvent, Base (e.g., Pyridine) |
| Carboxylic Anhydride (e.g., Acetic anhydride) | Amide | Heat, optional acid/base catalyst |
| Activated Carboxylic Acid | Amide | Coupling agent (e.g., DCC, EDC) |
Alkylation Reactions
Direct alkylation of the amine group can be accomplished using alkyl halides. This reaction proceeds via nucleophilic substitution, where the amine's lone pair of electrons attacks the electrophilic carbon of the alkyl halide. The reaction can lead to a mixture of mono-, di-, and even tri-alkylated products (forming a quaternary ammonium salt). To favor mono-alkylation, reaction conditions such as using a large excess of the amine or employing bulky alkylating agents can be controlled. Reductive amination, an alternative method, involves the reaction with an aldehyde or ketone in the presence of a reducing agent and offers a more controlled route to mono- or di-alkylated products.
| Alkylating Agent | Product Type | Potential Byproducts |
| Alkyl Halide (e.g., Iodomethane) | Secondary or Tertiary Amine | Over-alkylation products |
| Aldehyde/Ketone + Reducing Agent | Secondary or Tertiary Amine | Controlled alkylation |
Condensation Reactions to Form Imines or Other Heterocycles
The primary amine of this compound can undergo condensation reactions with carbonyl compounds like aldehydes and ketones to form imines, also known as Schiff bases. organic-chemistry.orgmasterorganicchemistry.comwikipedia.org This reaction is typically acid-catalyzed and involves the removal of water to drive the equilibrium toward the imine product. wikipedia.orgresearchgate.netnih.gov These imine intermediates are not only stable compounds in their own right but also serve as valuable precursors for the synthesis of more complex heterocyclic systems through subsequent cyclization reactions. researchgate.nettubitak.gov.tr
| Carbonyl Compound | Intermediate/Product | Significance |
| Aldehyde | Imine (Schiff Base) | Precursor for heterocycles |
| Ketone | Imine (Schiff Base) | Precursor for heterocycles |
| Dicarbonyl Compound | Fused Heterocycle | Direct route to complex systems |
Thiophene Ring Functionalization (e.g., at unhindered positions)
Functionalization of the thiophene ring itself allows for the introduction of substituents that can modulate the core electronic structure of the molecule.
Electrophilic Aromatic Substitution
Electrophilic aromatic substitution (EAS) is a fundamental reaction for functionalizing aromatic rings. masterorganicchemistry.comwikipedia.org The regioselectivity of EAS on this compound is dictated by the combined electronic effects of the substituents. The thiophene ring is inherently electron-rich and more reactive than benzene towards electrophiles. iust.ac.irstudysmarter.co.uk The amino group at C3 is a powerful activating group and directs incoming electrophiles to its ortho positions (C2 and C4). The ethyl group at C2 and the methyl group at C4 are weakly activating and also have ortho, para directing effects.
Considering these factors, the C5 position is the most probable site for electrophilic attack. The C2 and C4 positions are already substituted. The directing influence of the powerful amino group strongly activates the C2 and C4 positions, but substitution there would require displacement of an existing group. Therefore, the electrophile is most likely to add to the C5 position, which is activated by the adjacent sulfur atom and the alkyl group at C4, and is the only unsubstituted position on the ring. researchgate.netpearson.comresearchgate.net Common EAS reactions include halogenation (using reagents like NBS or NCS), nitration, and sulfonation. iust.ac.irnih.govmt.com
| Reaction | Electrophile (E+) | Typical Reagent | Expected Product |
| Bromination | Br+ | N-Bromosuccinimide (NBS) | 5-Bromo-2-ethyl-4-methylthiophen-3-amine |
| Chlorination | Cl+ | N-Chlorosuccinimide (NCS) | 5-Chloro-2-ethyl-4-methylthiophen-3-amine |
| Nitration | NO2+ | HNO3/H2SO4 | 5-Nitro-2-ethyl-4-methylthiophen-3-amine |
| Sulfonation | SO3 | Fuming H2SO4 | 2-Ethyl-4-methyl-3-aminothiophene-5-sulfonic acid |
Metal-Catalyzed Cross-Coupling Reactions
Metal-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. caltech.edu To utilize these reactions, the thiophene ring must first be functionalized with a suitable group, typically a halide (bromine or iodine) or a boronic acid/ester. jcu.edu.aunih.gov Following the regioselectivity of electrophilic halogenation, a 5-halo-2-ethyl-4-methylthiophen-3-amine derivative would be the key intermediate. mdpi.com
This halogenated thiophene can then participate in various palladium- or copper-catalyzed cross-coupling reactions. For example, a Suzuki coupling with an arylboronic acid would introduce an aryl group at the C5 position. unimib.ityoutube.comnih.govresearchgate.net Similarly, Sonogashira coupling with a terminal alkyne would install an alkynyl substituent. These reactions significantly expand the structural diversity achievable from the initial thiophene scaffold. organic-chemistry.org
| Reaction Name | Coupling Partner | Catalyst | Bond Formed |
| Suzuki Coupling | Organoboron reagent | Palladium(0) complex | C-C (Aryl, Vinyl) |
| Stille Coupling | Organostannane | Palladium(0) complex | C-C (Aryl, Vinyl, Alkyl) |
| Sonogashira Coupling | Terminal Alkyne | Palladium(0)/Copper(I) | C-C (Alkynyl) |
| Heck Coupling | Alkene | Palladium(0) complex | C-C (Vinyl) |
| Buchwald-Hartwig | Amine, Alcohol, Thiol | Palladium(0) complex | C-N, C-O, C-S |
Synthesis of Novel Polyheterocyclic Systems Incorporating the this compound Scaffold
The this compound scaffold serves as a valuable building block in heterocyclic chemistry for the construction of novel polyheterocyclic systems. The strategic placement of an amino group adjacent to a functionalizable position on the thiophene ring allows for a variety of cyclization and condensation reactions. These reactions lead to the formation of fused heterocyclic systems, most notably thienopyrimidines, which are of significant interest due to their diverse chemical properties and potential applications. The primary synthetic strategies involve the annulation of a new ring onto the thiophene core by reacting the amino group with bifunctional electrophiles.
One of the most prevalent applications of 2-aminothiophene derivatives is in the synthesis of thieno[2,3-d]pyrimidines. researchgate.net This is typically achieved through cyclocondensation reactions where the 2-amino group and an adjacent carbon atom (usually from a nitrile or ester group at the 3-position) participate in ring closure. While specific literature on this compound is limited, a vast body of research on analogous 2-aminothiophenes demonstrates well-established synthetic routes.
For instance, 2-aminothiophene-3-carbonitriles are common precursors for creating 4-aminothieno[2,3-d]pyrimidines through base-catalyzed cyclocondensation with various nitriles. researchgate.net Another well-documented method involves the reaction of 2-aminothiophenes with isothiocyanates, which, depending on the subsequent reaction steps, can yield a variety of substituted thienopyrimidines. ekb.eg Treatment with reagents like formic acid can also be used to construct fused triazolopyrimidine systems from appropriately functionalized thienopyrimidine intermediates. ekb.eg These methodologies underscore the versatility of the 2-aminothiophene scaffold in generating complex polyheterocyclic structures.
The following data table summarizes key research findings on the synthesis of polyheterocyclic systems from various 2-aminothiophene precursors, illustrating the strategies applicable to the this compound scaffold.
Interactive Data Table: Synthesis of Thieno[2,3-d]pyrimidine Systems
| Starting Material (Analogue) | Reagent | Reaction Conditions | Resulting Polyheterocyclic System |
| 2-amino-4-(thiophen-2-yl)thiophene-3-carbonitrile | Methylisothiocyanate | Pyridine, reflux, 3 hr | 4-Imino-3N-(methyl)thieno[2,3-d]pyrimidine derivative |
| 2-Hydrazinyl-3-methyl-5-(thiophen-2-yl)thieno[2,3-d]pyrimidin-4(3H)-imine | Methylisothiocyanate | Ethyl alcohol, triethylamine, reflux, 4 hr | Triazolopyrimidine derivative |
| 2-Hydrazinyl-3-methyl-5-(thiophen-2-yl)thieno[2,3-d]pyrimidin-4(3H)-imine | Formic acid | Reflux, 2 hr | Triazolopyrimidine derivative |
| 2-amino-4,5-dimethylthiophene-3-carbonitrile | Aryl nitriles | Base-catalyzed cyclocondensation | 4-Aminothieno[2,3-d]pyrimidine derivatives |
| Ethyl 2-amino-4,5-dimethylthiophene-3-carboxylate | N/A (General Precursor) | N/A | Precursor for various thienopyrimidine derivatives |
These examples demonstrate that the reactivity of the 2-amino group is central to the formation of fused ring systems. The choice of the co-reactant (e.g., nitrile, isothiocyanate, formic acid) dictates the nature of the annulated heterocyclic ring, providing a modular approach to a wide array of novel polyheterocyclic compounds. researchgate.netekb.eg
Exploration of Mechanistic Aspects in Biological Systems in Vitro Studies
Enzyme Inhibition Mechanistic Studies
Derivatives of 2-aminothiophene have been identified as potent inhibitors of various enzymes. While specific studies on 2-Ethyl-4-methylthiophen-3-amine are not extensively detailed in the reviewed literature, the broader class of 2-aminothiophenes has shown significant inhibitory activity. For instance, some derivatives act as inhibitors of human leukocyte elastase, a serine protease involved in inflammatory processes. researchgate.net The introduction of specific substituents at the C-2 position of the thiophene (B33073) ring, such as ethoxy, n-propoxy, and ethylthio groups, has yielded highly potent inhibitors with Ki values below 11 nM. researchgate.net
Additionally, certain 2-aminothiophene derivatives have been investigated for their ability to inhibit iron superoxide (B77818) dismutase, an enzyme crucial for the survival of some parasites. researchgate.net This suggests that the aminothiophene scaffold can be tailored to target specific enzymatic active sites. The diverse inhibitory potential of this class of compounds underscores the importance of further investigating the specific enzyme inhibition profile of this compound. nih.gov
Receptor Binding Mechanistic Investigations
The 2-aminothiophene scaffold is a versatile structure for interacting with various biological receptors. nih.gov Notably, derivatives of 2-aminothiophene have been identified as allosteric enhancers of the A1-adenosine receptor. researchgate.netnih.gov This receptor plays a role in various physiological processes, and its modulation has been linked to antiarrhythmic and antilipolytic activities. nih.gov
More recently, 2-aminothiophene derivatives have been discovered as a novel class of positive allosteric modulators (PAMs) of the glucagon-like peptide 1 receptor (GLP-1R). nih.gov In one study, two 2-aminothiophene derivatives, S-1 and S-2, were identified as GLP-1R PAMs. nih.gov Mechanistic investigations suggested that their synergistic effect with GLP-1 may be partially due to an enhanced impact on CREB phosphorylation. nih.gov Docking studies further indicated that these compounds likely bind to a different active conformation of GLP-1R compared to other known modulators. nih.gov
Biochemical Pathway Modulation at the Molecular Level
The interaction of 2-aminothiophene derivatives with enzymes and receptors can lead to the modulation of various biochemical pathways. For example, the allosteric modulation of GLP-1R by 2-aminothiophene derivatives can lead to increased insulin (B600854) secretion, as demonstrated in in vitro studies with INS-1 cells. nih.gov This highlights the potential of these compounds to influence metabolic pathways.
Furthermore, the anticancer activity of some aminothiophene derivatives is linked to their ability to induce apoptosis, or programmed cell death, in cancer cells. researchgate.net One proposed mechanism involves the activation of pathways similar to those triggered by aflatoxin B1, leading to yeast apoptosis. researchgate.net The antiparasitic action of certain 2-aminothiophene derivatives has been associated with the alteration of glucose catabolism in the parasites. researchgate.net These findings indicate that compounds based on the 2-aminothiophene scaffold can exert their biological effects by intervening in critical cellular signaling and metabolic pathways.
Structure-Activity Relationship (SAR) Studies for Theoretical Biological Targets
Structure-activity relationship (SAR) studies are crucial for optimizing the biological activity of a lead compound. For 2-aminothiophene derivatives, SAR studies have provided valuable insights into the structural requirements for various biological effects. nih.gov For instance, in the context of antimicrobial activity, the presence of an electron-withdrawing group, such as a hydroxyl group at the para position of a phenyl ring attached to the thiophene core, has been shown to significantly enhance antibacterial activity, even surpassing that of standard drugs like Ampicillin (B1664943) and Gentamicin. researchgate.net
Similarly, for antifungal activity, the incorporation of a pyrazole (B372694) or pyridine (B92270) ring into the 2-aminothiophene structure has resulted in promising antifungal effects compared to the standard drug Amphotericin B. researchgate.net These studies demonstrate that systematic modifications of the 2-aminothiophene scaffold can lead to the development of compounds with improved potency and selectivity for their intended biological targets.
Antimicrobial Mechanistic Studies (in vitro)
The 2-aminothiophene scaffold is a well-established pharmacophore for the development of novel antimicrobial agents. researchgate.net Various derivatives have been synthesized and evaluated for their activity against a range of bacteria and fungi. researchgate.net
Antibacterial Activity: One study reported the synthesis of a series of 2-aminothiophene derivatives, with one compound featuring a hydroxyl group at the para position of a phenyl ring exhibiting potent antibacterial activity against S. pneumoniae, B. subtilis, P. aeruginosa, and E. coli. researchgate.net Its activity was found to be stronger than the standard drugs Ampicillin and Gentamicin. researchgate.net Another 2-aminothiophene derivative was also reported to have significant antibacterial activity comparable to ampicillin and gentamicin. researchgate.net
Antifungal Activity: In the same study, compounds incorporating a pyrazole ring or a pyridine ring showed promising antifungal activity against A. fumigatus, S. mracemosum, G. candidum, and C. albicans when compared to the standard drug Amphotericin B. researchgate.net The results suggest that the 2-aminothiophene scaffold can be a versatile platform for developing broad-spectrum antimicrobial agents. researchgate.net
Below is a table summarizing the in vitro antimicrobial activity of selected 2-aminothiophene derivatives.
| Compound Type | Target Organism | Result | Reference |
| 2-Aminothiophene with p-hydroxyphenyl | S. pneumoniae, B. subtilis, P. aeruginosa, E. coli | Significant antibacterial activity, stronger than Ampicillin and Gentamicin | researchgate.net |
| 2-Aminothiophene with pyrazole ring | A. fumigatus, S. mracemosum, G. candidum, C. albicans | Promising antifungal activity compared to Amphotericin B | researchgate.net |
| 2-Aminothiophene with pyridine ring | A. fumigatus, S. mracemosum, G. candidum, C. albicans | Promising antifungal activity compared to Amphotericin B | researchgate.net |
Anticancer Mechanistic Studies (in vitro)
The antiproliferative properties of 2-aminothiophene derivatives have been a significant area of research. nih.gov These compounds have been shown to exhibit anticancer activity through various mechanisms. nih.gov
One of the key mechanisms is the induction of apoptosis. For example, some 2-aminothiophene derivatives have been observed to cause yeast apoptosis through a mechanism thought to be similar to that of aflatoxin B1. researchgate.net
The versatility of the 2-aminothiophene scaffold allows for the synthesis of a wide array of derivatives with potential anticancer activity. researchgate.net While specific mechanistic studies on this compound are not yet prevalent in the literature, the established anticancer potential of the broader aminothiophene class warrants further investigation into its specific mechanisms of action against various cancer cell lines.
Applications in Materials Science and Industrial Intermediates
Utilization as Monomers for Conductive Polymer Synthesis
Substituted thiophenes are a cornerstone in the field of conductive polymers, and 2-Ethyl-4-methylthiophen-3-amine is a promising monomer for creating such materials. Polythiophenes become electrically conductive upon oxidation, a process referred to as "doping," which creates charge carriers that are delocalized along the polymer's conjugated backbone. wikipedia.org The properties of the final polymer, such as conductivity, solubility, and processability, can be precisely tuned by the substituents on the thiophene (B33073) monomer.
The polymerization of thiophene monomers is typically achieved through electrochemical or chemical oxidative methods. wikipedia.orgmdpi.com In the case of this compound, the electron-donating nature of the amino (-NH2), ethyl (-C2H5), and methyl (-CH3) groups is expected to lower the monomer's oxidation potential, potentially facilitating the polymerization process. researchgate.net Theoretical studies have shown that electron-donating groups tend to raise the Highest Occupied Molecular Orbital (HOMO) energy level of the thiophene system, which can ease the initial oxidation step required for polymerization. researchgate.netmdpi.com
The resulting polymer, poly(this compound), would possess a unique combination of properties. The alkyl groups enhance solubility in organic solvents, a crucial factor for solution-based processing of polymer films. wikipedia.org The amine group provides a site for post-polymerization modification and can influence the polymer's electronic properties and its interaction with other materials. researchgate.net However, the substitution pattern is critical; irregular linkages (e.g., head-to-head couplings) between monomer units can cause the polymer backbone to twist, disrupting conjugation and lowering conductivity. cmu.edu Therefore, controlling the regioregularity during synthesis is essential to maximize the electronic performance of the resulting poly(aminothiophene).
Role in Development of Novel Materials for Electronic Devices
The tailored properties of polymers derived from monomers like this compound make them suitable for a range of electronic devices. Polythiophenes are among the most stable and widely used classes of conjugated polymers in applications such as organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and chemical sensors. cmu.edumdpi.comresearchgate.net
The ability to functionalize the monomer is key to these applications. For instance, the amine group on the thiophene ring can serve as an anchor point to attach other functional molecules or to tune the polymer's work function for better charge injection/extraction in multilayer electronic devices. The electronic characteristics of substituted polythiophenes are highly sensitive to their environment, making them excellent candidates for sensor applications. wikipedia.org Changes in solvent, temperature, or the binding of specific molecules can alter the polymer's conjugation and, consequently, its color and conductivity, providing a detectable signal. wikipedia.org
Table 1: Applications of Thiophene-Based Polymers in Electronic Devices
| Device Type | Function of Thiophene Polymer | Relevant Properties |
| Organic Field-Effect Transistors (OFETs) | Active semiconductor layer for charge transport. | High charge carrier mobility, good on/off ratio, environmental stability. |
| Organic Light-Emitting Diodes (OLEDs) | Hole transport layer or emissive layer. | Tunable HOMO/LUMO levels, high photoluminescence quantum yield, good film-forming properties. |
| Organic Photovoltaics (OPVs) / Solar Cells | Electron donor material in the active layer. | Broad absorption spectrum, appropriate energy levels, high conductivity. cmu.edu |
| Electrochemical Sensors | Active material that responds to analytes. | High sensitivity, selectivity, reversible redox behavior, optical changes upon binding. mdpi.com |
| Electrochromic Devices ("Smart Windows") | Material that changes color upon applied voltage. | Distinct color changes, fast switching times, high stability. cmu.edu |
Intermediacy in Organic Synthesis of Complex Molecules
2-Aminothiophenes are highly valuable building blocks, or synthons, for the construction of more complex, biologically active molecules and functional dyes. nih.govarkat-usa.org The primary route to synthesizing these scaffolds is the Gewald reaction, a multicomponent condensation of a ketone or aldehyde, an activated nitrile, and elemental sulfur in the presence of a base. wikipedia.orgnih.gov This reaction is exceptionally versatile, allowing for the creation of a wide array of polysubstituted 2-aminothiophenes from readily available starting materials. arkat-usa.orgnih.gov
For the synthesis of a compound like this compound (a 3-aminothiophene), a variation of the Gewald reaction or other cyclization strategies would be employed. jst.go.jpacs.org Once formed, the compound serves as a versatile intermediate. The amino group at the 3-position is a key functional handle, enabling further chemical transformations such as acylation, alkylation, or diazotization, which opens pathways to a vast number of derivative compounds. jst.go.jpgoogle.com
This synthetic utility is widely exploited in medicinal chemistry. For example, 2-aminothiophene derivatives are central to the synthesis of drugs with antiviral, anti-inflammatory, and anticancer properties. nih.govnih.gov Notably, the fungicide Penthiopyrad contains a 2-alkyl-3-amidothiophene core, highlighting the importance of this structural motif in creating complex agrochemicals. jst.go.jpnih.gov The ability to easily synthesize and subsequently modify the aminothiophene ring makes it a privileged scaffold in the discovery of new bioactive compounds. nih.govnih.gov
Potential in Agricultural Chemistry Formulations (Mechanistic Understanding)
Thiophene-containing compounds have demonstrated significant pesticidal activity and are incorporated into various agricultural fungicides. researchgate.net The specific structural features of this compound suggest its potential as a precursor or active ingredient in such formulations.
The fungicidal activity of many thiophene derivatives stems from their ability to interfere with critical biological processes in fungi. One well-established mechanism of action for some carboxamide fungicides, including those with a thiophene core like penthiopyrad, is the inhibition of the enzyme succinate (B1194679) dehydrogenase (SDHI) in the mitochondrial respiratory chain. nih.govmdpi.com This blockage of cellular respiration deprives the fungal cells of energy, leading to their death.
Another potential mechanism involves the disruption of fungal cell membranes. The lipophilic nature of the thiophene ring and its alkyl substituents can facilitate the compound's penetration into the lipid-rich cell membranes of fungi. nih.gov Certain aminothiophene derivatives have been shown to negatively impact cell membrane integrity, causing the leakage of essential intracellular components and ultimately killing the fungal cells. researchgate.net Furthermore, some studies have indicated that substituted 2-aminothiophenes can alter the protein profile of fungi, suggesting interference with protein synthesis or function. researchgate.net The combination of the thiophene ring's aromaticity and the specific functional groups (amine, ethyl, methyl) likely plays a crucial role in binding to target enzymes or disrupting membrane structures, making this class of compounds a promising area for the development of new agricultural fungicides. researchgate.netnih.gov
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
